Alectinib is a highly selective, orally available, second-generation tyrosine kinase inhibitor (TKI) primarily targeting anaplastic lymphoma kinase (ALK) and ret proto-oncogene kinase (RET). [, , , , , ] Its high selectivity for ALK, with minimal off-target activity against other kinases, distinguishes it from first-generation ALK inhibitors like crizotinib. [, , ] Alectinib plays a crucial role in scientific research, particularly in preclinical and clinical studies focusing on understanding the mechanisms of ALK-driven oncogenesis and developing effective therapies for ALK-positive cancers. [, , , , , , , , , , , , , , , , ]
The synthesis of Alectinib involves multiple steps and can be accomplished through various methods. A notable approach includes:
This method emphasizes the need for environmentally friendly and economically viable processes suitable for large-scale production.
The molecular structure of Alectinib can be described as follows:
The detailed structural formula can be represented as:
Alectinib undergoes several chemical reactions during its synthesis, including:
The synthesis routes are designed to minimize side reactions and enhance yield through careful selection of reagents and conditions .
Alectinib functions primarily as an inhibitor of anaplastic lymphoma kinase, which plays a significant role in cell signaling pathways that promote cancer cell proliferation and survival. Its mechanism can be summarized as follows:
This targeted action makes Alectinib particularly effective against tumors that express the anaplastic lymphoma kinase fusion proteins .
Alectinib exhibits several notable physical and chemical properties:
The compound's solubility profile can be enhanced using various excipients, which is crucial for its formulation in pharmaceutical preparations .
Alectinib is primarily used in clinical settings for treating patients with non-small cell lung cancer harboring anaplastic lymphoma kinase gene rearrangements. Its applications include:
ALK rearrangements occur in 3–7% of advanced NSCLC cases, primarily through paracentric inversions on chromosome 2p that fuse the ALK tyrosine kinase domain (exons 20–29) with partner genes, most commonly EML4 [1] [2]. These fusions drive constitutive ALK dimerization and activation, promoting oncogenesis. Over 15 EML4-ALK variants have been identified, with V1 (E13:A20), V2 (E20:A20), and V3a/b (E6:A20) constituting >90% of cases [2] [9]. Detection relies on next-generation sequencing (NGS), fluorescence in situ hybridization (FISH), or immunohistochemistry (IHC), with NGS being optimal for identifying rare fusion partners (e.g., TFG, KIF5B) [1] [7].
Alectinib resistance mechanisms include:
Table 1: Clinically Significant EML4-ALK Fusion Variants
Variant | Fusion Points | Frequency | TAPE Domain | Notable Structural Features |
---|---|---|---|---|
V1 | E13:A20 | 33% | Partial | Cytoplasmic localization; moderate ALK inhibitor sensitivity |
V2 | E20:A20 | 10% | Partial | Cytoplasmic localization; high HSP90 dependence |
V3a/b | E6:A20 | 29–44% | Absent | Nuclear/MT localization; reduced ALK inhibitor sensitivity |
V5a | E2:A20 | 2% | Absent | Cytoplasmic localization; shortest EML4 segment |
The oncogenicity of EML4-ALK variants depends on the inclusion of EML4’s trimerization domain (TD) and the absence/completeness of the tandem atypical propeller domain (TAPE). The TD mediates constitutive oligomerization, enabling ALK autophosphorylation and activation [2] [9]. Variants lacking the TAPE domain (e.g., V3a/b, V5a) exhibit enhanced stability and kinase activity due to reduced microtubule affinity, correlating with aggressive clinical behavior [2] [9].
Structural studies reveal that:
EML4-ALK activates proliferative and anti-apoptotic cascades via three key pathways:
Table 2: Key Downstream Pathways Activated by EML4-ALK
Pathway | Key Components | Biological Functions | Therapeutic Implications |
---|---|---|---|
PI3K/AKT/mTOR | PI3K, PIP₃, AKT, mTORC1 | Cell survival, metabolism, proliferation | Resistance via PTEN loss/STAT3 feedback |
JAK/STAT | JAK1, STAT3, MCP-1 | Anti-apoptosis, inflammation | Bypass activation upon ALK inhibition |
RAS/RAF/MEK/ERK | GRB2/SOS, RAS, RAF, MEK, ERK | Proliferation, differentiation | Co-targeting delays resistance |
ALK rearrangements occur in 3–9% of NSCLC adenocarcinomas, with higher incidence in:
Variant distribution varies ethnically: V1 predominates in Western cohorts (∼33%), while V3 is more frequent in Asian populations (∼44%) [4] [5]. Brain metastases are present in 17–35% of treatment-naïve patients, reflecting the CNS tropism of ALK-driven NSCLC [4] [7]. Co-alterations (e.g., TP53, CDKN2A/B loss) occur in >60% of cases and may accelerate resistance [4] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3